3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
3-CHLORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by the presence of a chloro-substituted benzamide group and a fluorophenyl-triazolothiazole moiety
Preparation Methods
The synthesis of 3-CHLORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: The triazolothiazole core can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the triazolothiazole intermediate.
Attachment of the Chloro-Benzamide Group: The final step involves the coupling of the chloro-benzamide group to the triazolothiazole-fluorophenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3-CHLORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
3-CHLORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Cancer Research: Studies have indicated that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . Similarly, its anticancer properties may result from the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
3-CHLORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar triazolothiazole core but differs in the substitution pattern and functional groups.
Indole Derivatives: Indole derivatives, like indole-3-acetic acid, also exhibit diverse biological activities and have been extensively studied for their medicinal properties.
Properties
Molecular Formula |
C19H14ClFN4OS |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H14ClFN4OS/c20-13-5-3-4-12(10-13)18(26)22-9-8-14-11-27-19-23-17(24-25(14)19)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26) |
InChI Key |
UNEOMDMFNITJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Cl)F |
Origin of Product |
United States |
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